3-(hydroxyamino)-5,7-dimethylindol-2-one
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Overview
Description
3-(Hydroxyamino)-5,7-dimethylindol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxyamino)-5,7-dimethylindol-2-one typically involves the functionalization of the indole core. One common method is the reduction of 3-nitro-5,7-dimethylindol-2-one using suitable reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes nitration, reduction, and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyamino)-5,7-dimethylindol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can convert the hydroxyamino group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination at the 3-position.
Major Products
Oxidation: Formation of 3-nitroso-5,7-dimethylindol-2-one or 3-nitro-5,7-dimethylindol-2-one.
Reduction: Conversion to 3-amino-5,7-dimethylindol-2-one.
Substitution: Halogenated indole derivatives such as 3-bromo-5,7-dimethylindol-2-one.
Scientific Research Applications
3-(Hydroxyamino)-5,7-dimethylindol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(hydroxyamino)-5,7-dimethylindol-2-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and engage in redox reactions, influencing the activity of enzymes and receptors. The indole core can interact with aromatic residues in proteins, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Amino)-5,7-dimethylindol-2-one: Lacks the hydroxy group, leading to different reactivity and biological activity.
3-(Methoxyamino)-5,7-dimethylindol-2-one: Contains a methoxy group instead of a hydroxy group, affecting its chemical properties and applications.
5,7-Dimethylindole: A simpler indole derivative without the hydroxyamino functionality.
Uniqueness
3-(Hydroxyamino)-5,7-dimethylindol-2-one is unique due to the presence of both hydroxy and amino functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in synthetic chemistry and medicinal research, making it a valuable compound for further exploration.
Properties
IUPAC Name |
3-(hydroxyamino)-5,7-dimethylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)9(12-14)10(13)11-8/h3-4,14H,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDUYNWGWZMUHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N=C2C(=C1)C)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=O)N=C2C(=C1)C)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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